7-Bromochroman-4-one

Description

The exact mass of the compound 7-Bromochroman-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

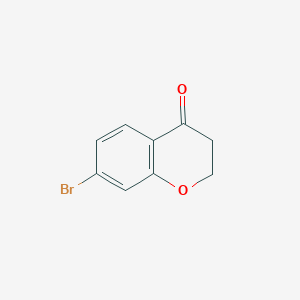

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEAYYYHWLCPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624912 | |

| Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18442-22-3 | |

| Record name | 7-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromochroman-4-one: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromochroman-4-one is a heterocyclic compound belonging to the chromanone family, characterized by a bromine atom substituted at the 7-position of the chroman-4-one core. This substitution significantly influences its physicochemical properties and potential biological activities. As a versatile synthetic intermediate, it holds promise in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of 7-Bromochroman-4-one. It includes a compilation of its physical and spectroscopic data, detailed experimental protocols for its preparation, and a discussion of the potential biological relevance of the broader chroman-4-one scaffold.

Chemical Structure and Properties

The structure of 7-Bromochroman-4-one consists of a dihydropyranone ring fused to a bromine-substituted benzene ring.

Molecular Formula: C₉H₇BrO₂[1][2]

Molecular Weight: 227.05 g/mol [1][2]

IUPAC Name: 7-bromo-2,3-dihydrochromen-4-one[2]

Physical Properties

A summary of the known physical properties of 7-Bromochroman-4-one is presented in Table 1. Notably, while predicted values for boiling point and density are available, an experimentally determined melting point is not consistently reported in the literature, indicating a potential data gap. The compound is generally described as a white to yellow solid.[3]

Table 1: Physical Properties of 7-Bromochroman-4-one

| Property | Value | Source |

| Appearance | White to yellow solid | [3] |

| Boiling Point | 336.6 ± 42.0 °C (Predicted) | [1][3] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dihydropyranone ring would appear as multiplets, while the aromatic protons would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct carbon signals, including a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). The signals for the aromatic carbons would be influenced by the bromine and oxygen substituents.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 7-Bromochroman-4-one would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1660 cm⁻¹. Other significant absorptions would include C-O-C stretching and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

1.2.4. Mass Spectrometry

The mass spectrum of 7-Bromochroman-4-one is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the chroman ring.

Synthesis of 7-Bromochroman-4-one

Two primary synthetic routes for the preparation of 7-Bromochroman-4-one are documented: the hydrogenation of 7-bromo-4H-chromen-4-one and the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propionic acid.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of 7-Bromo-4H-chromen-4-one

This method involves the catalytic hydrogenation of the double bond in the pyran ring of 7-bromo-4H-chromen-4-one.

-

Reaction Scheme:

Caption: Synthesis of 7-Bromochroman-4-one via hydrogenation.

-

Procedure: A mixture of 7-bromo-4H-chromen-4-one and a catalytic amount of Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) in ethanol is subjected to hydrogenation under pressure. The reaction is typically carried out at an elevated temperature.[1][4]

-

Detailed Steps:

-

To a solution of 7-bromo-4H-chromen-4-one (0.329 mol) in ethanol (such that the concentration is 0.4 mol·L⁻¹), add Wilkinson's catalyst (4 mol%).[1]

-

Pressurize the reaction vessel with hydrogen gas to 0.3 MPa.[1]

-

Heat the mixture to 70°C and stir for 20 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 7-Bromochroman-4-one. A reported yield for this reaction is 79.8%.[1]

-

-

Protocol 2: Synthesis via Intramolecular Cyclization of 3-(3-bromophenoxy)propionic acid

This approach involves an acid-catalyzed intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propionic acid.

-

Reaction Scheme:

-

Procedure: This synthesis is a greener approach utilizing a solid acid catalyst.

-

Detailed Steps:

-

In a round-bottom flask, combine 3-(3-bromophenoxy)propionic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight). [4] 2. Add toluene (2 mL) to the flask. [4] 3. Heat the mixture to reflux under an inert atmosphere for 30-45 minutes. [4] 4. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add dichloromethane (10-15 mL). [4] 6. Filter the solid catalyst and wash it with dichloromethane.

-

Concentrate the combined organic filtrate under reduced pressure.

-

Extract the crude product with hexane to obtain pure 7-Bromochroman-4-one. [4]

-

-

Biological Activity and Signaling Pathways of Chroman-4-ones

While specific biological studies on 7-Bromochroman-4-one are limited, the chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Chroman-4-one derivatives have shown promise as anticancer agents. A notable mechanism of action for some of these compounds is the selective inhibition of Sirtuin 2 (SIRT2), a histone deacetylase involved in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.

Caption: TLR4/MAPK anti-inflammatory pathway.

Conclusion

7-Bromochroman-4-one is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and established synthetic protocols. The biological activities associated with the broader class of chroman-4-ones, particularly their anticancer and anti-inflammatory potential, highlight the importance of 7-Bromochroman-4-one as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate the specific biological profile of 7-Bromochroman-4-one and to explore its potential in drug discovery programs.

References

An In-depth Technical Guide to 7-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromochroman-4-one, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document details its core physical and chemical properties, safety information, and a proven experimental protocol for its synthesis.

Core Compound Identification

| Identifier | Value |

| Compound Name | 7-Bromochroman-4-one |

| Synonyms | 7-bromo-2,3-dihydrochromen-4-one, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one |

| CAS Number | 18442-22-3[1][2][3] |

| Molecular Formula | C₉H₇BrO₂[1][2][4] |

Physicochemical Data

A summary of the key physical and chemical properties of 7-Bromochroman-4-one is presented below. These predicted and experimental values are crucial for handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 227.05 g/mol | PubChem |

| Appearance | White to yellow solid | ChemicalBook[1][5] |

| Boiling Point | 336.6 ± 42.0 °C at 760 mmHg | Predicted[1][2][5] |

| Density | 1.621 ± 0.06 g/cm³ | Predicted[1][2][5] |

| Flash Point | 157.4 ± 27.9 °C | Predicted[2] |

| Storage Temperature | 2-8°C | ChemicalBook[1][5] |

| LogP | 2.88 | Predicted[2] |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Bromochroman-4-one is associated with the following hazards.[4]

-

Pictogram: Warning

-

Hazard Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols: Synthesis of 7-Bromochroman-4-one

This compound is utilized as an intermediate in research and development.[5] A common and effective method for its synthesis is via the catalytic hydrogenation of 7-Bromo-benzopyrone (also known as 7-Bromochromone).[1][5][6]

Objective:

To synthesize 7-Bromochroman-4-one by hydrogenation of 7-Bromo-benzopyrone using Wilkinson's catalyst.

Materials:

-

7-Bromo-benzopyrone

-

Ethanol (Solvent)

-

Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, [Rh(PPh₃)₃Cl])

-

Hydrogen gas (H₂)

-

High-pressure reaction vessel

Methodology:

The synthesis is achieved through the following optimized reaction conditions which have been reported to yield approximately 79.8%.[1][5][6]

-

Reactant Preparation: Prepare a solution of 7-Bromo-benzopyrone in ethanol at a concentration of 0.4 mol·L⁻¹.

-

Catalyst Addition: Add Wilkinson's catalyst ([Rh(PPh₃)₃Cl]) to the solution. The catalyst loading should be 4 mol% relative to the 7-Bromo-benzopyrone substrate.

-

Reaction Conditions:

-

Transfer the mixture to a suitable high-pressure reaction vessel.

-

Pressurize the vessel with hydrogen gas to 0.3 MPa.

-

Heat the reaction mixture to 70°C.

-

-

Reaction Time: Maintain these conditions with stirring for 20 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography or recrystallization to yield pure 7-Bromochroman-4-one.

-

Confirmation: The structure of the final product should be confirmed by analytical methods such as ¹H NMR and Mass Spectrometry (MS).[1][5][6]

Below is a diagram illustrating the workflow for the synthesis of 7-Bromochroman-4-one.

Caption: Synthesis workflow for 7-Bromochroman-4-one.

References

- 1. 7-bromochroman-4-one CAS#: 18442-22-3 [m.chemicalbook.com]

- 2. 7-Bromochroman-4-one | CAS#:18442-22-3 | Chemsrc [chemsrc.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-bromochroman-4-one CAS#: 18442-22-3 [amp.chemicalbook.com]

- 6. 7-bromochroman-4-one synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 7-Bromochroman-4-one from 3-(3-bromophenoxy)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Bromochroman-4-one, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The primary focus of this document is the intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propionic acid to yield the target compound. This guide details the synthetic pathways, experimental protocols, and comparative data for various catalytic systems.

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The introduction of a bromine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, making 7-Bromochroman-4-one a key building block for the synthesis of novel therapeutic agents.

The most direct and widely applicable method for synthesizing 7-Bromochroman-4-one is through the intramolecular Friedel-Crafts cyclization of its precursor, 3-(3-bromophenoxy)propionic acid. This reaction is an electrophilic aromatic substitution where the carboxylic acid, activated by a strong acid catalyst, acylates the aromatic ring to form the bicyclic ketone. This guide will explore several effective catalytic systems for this transformation.

Synthetic Pathway Overview

The synthesis of 7-Bromochroman-4-one is a two-step process, starting from commercially available 3-bromophenol.

-

Step 1: Synthesis of 3-(3-bromophenoxy)propionic acid. This precursor is prepared by the reaction of 3-bromophenol with β-propiolactone in the presence of a base.

-

Step 2: Intramolecular Friedel-Crafts Acylation. The synthesized propionic acid derivative undergoes a strong acid-catalyzed cyclization to form the chromanone ring system.

References

Spectroscopic Profile of 7-Bromochroman-4-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Bromochroman-4-one, a molecule of interest in synthetic chemistry and drug discovery. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a crucial reference for researchers, scientists, and professionals in the field of drug development for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 7-Bromochroman-4-one.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.98 | d | 1H | H-5 |

| 7.20 | dd | 1H | H-6 |

| 7.08 | d | 1H | H-8 |

| 4.51 | t | 2H | H-2 |

| 2.84 | t | 2H | H-3 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 191.0 | C-4 |

| 161.2 | C-8a |

| 138.5 | C-6 |

| 130.1 | C-5 |

| 122.5 | C-8 |

| 121.8 | C-7 |

| 119.5 | C-4a |

| 67.8 | C-2 |

| 39.5 | C-3 |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 1685 | C=O (aromatic ketone) stretching |

| 1595 | C=C (aromatic) stretching |

| 1220 | C-O (ether) stretching |

| 815 | C-H (aromatic) bending |

| 670 | C-Br stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 226/228 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 198/200 | [M-CO]⁺ |

| 146 | [M-Br-CO]⁺ |

| 120 | [C₈H₈O]⁺ |

| 92 | [C₆H₄O]⁺ |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 7-Bromochroman-4-one.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of 7-Bromochroman-4-one is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is gently vortexed to ensure homogeneity.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: The prepared NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid 7-Bromochroman-4-one is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Instrument Setup: The sample chamber of the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded.

-

Data Acquisition: The sample pellet or film is placed in the sample holder, and the infrared spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 7-Bromochroman-4-one in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the sample, causing the loss of an electron to form a molecular ion and characteristic fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The presence of bromine is typically indicated by a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.[1]

References

7-Bromochroman-4-one: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Bromochroman-4-one is a key synthetic intermediate in organic chemistry, valued for its versatile chromanone core and the presence of a bromine atom, which serves as a handle for a variety of cross-coupling reactions. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its application in the construction of complex molecular architectures relevant to drug discovery and materials science.

Physicochemical Properties

7-Bromochroman-4-one is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| CAS Number | 18442-22-3 | [1] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [2] |

| Density (Predicted) | 1.621 ± 0.06 g/cm³ | [2] |

| Storage | 2-8°C | [2] |

Synthesis of 7-Bromochroman-4-one

The synthesis of 7-Bromochroman-4-one can be achieved through multiple routes. Two common and effective methods are detailed below.

Method 1: Hydrogenation of 7-Bromo-4H-chromen-4-one

This method involves the catalytic hydrogenation of the double bond in the pyran ring of 7-bromo-4H-chromen-4-one.

Experimental Protocol: A solution of 7-bromo-4H-chromen-4-one in ethanol (0.4 mol·L⁻¹) is treated with Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, 4 mol%). The mixture is then subjected to a hydrogen atmosphere (0.3 MPa) and heated to 70°C for 20 hours. After the reaction is complete, the solvent is removed, and the crude product is purified to yield 7-Bromochroman-4-one (79.8% yield).[2]

Method 2: Intramolecular Friedel-Crafts Cyclization

This approach involves the acid-catalyzed cyclization of a 3-(3-bromophenoxy)propanoic acid precursor.

Experimental Protocol: A mixture of 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere for 30-45 minutes. Upon completion, the reaction mixture is cooled, and dichloromethane (10-15 mL) is added. The solid catalyst is filtered off and washed with dichloromethane. The combined organic filtrate is concentrated, and the crude product is extracted with hexane to afford pure 7-Bromochroman-4-one (85% yield).[3]

Key Synthetic Transformations

7-Bromochroman-4-one is a valuable building block for introducing the chromanone scaffold and for further functionalization, primarily through reactions at the bromine-substituted position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal chemistry for the synthesis of compound libraries for biological screening.

This reaction allows for the formation of a carbon-carbon bond between the chromanone core and various aryl or heteroaryl groups.

General Experimental Protocol: To a reaction vessel containing 7-Bromochroman-4-one (1.0 equiv.), add the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., 1,4-dioxane/water) is added, and the mixture is heated (typically 80-120°C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration. The crude product is then purified by column chromatography.

Note: Specific yields for Suzuki-Miyaura reactions starting directly from 7-Bromochroman-4-one are not widely reported in the literature and would require experimental optimization.

This reaction enables the synthesis of 7-amino-chroman-4-one derivatives by forming a carbon-nitrogen bond.

General Experimental Protocol (adapted from similar substrates): In an oven-dried Schlenk tube under an inert atmosphere, combine 7-Bromochroman-4-one (1.0 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.). The desired amine (1.2 equiv.) and an anhydrous solvent (e.g., toluene) are added. The vessel is sealed and heated (typically 100-110°C) for 12-24 hours. Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous NaCl. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.[1]

Note: As with the Suzuki-Miyaura coupling, specific yields for the Buchwald-Hartwig amination of 7-Bromochroman-4-one require experimental determination and optimization.

Conclusion

7-Bromochroman-4-one is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its bromine substituent make it an ideal starting material for the construction of a diverse range of chroman-4-one derivatives. The application of modern cross-coupling methodologies to this scaffold provides a powerful platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize 7-Bromochroman-4-one in their synthetic endeavors.

References

The Medicinal Chemistry of Chroman-4-Ones: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1][2][3] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring. A key distinction from the related chromones is the absence of a C2–C3 double bond, which leads to significant variations in biological effects.[3][4]

The versatility of the chroman-4-one core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[1][2] Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating their potential in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[2][4][5] This technical guide provides a comprehensive overview of the recent advancements in the medicinal chemistry of chroman-4-one derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and sirtuin-inhibitory properties. The guide summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting antiproliferative effects against diverse human tumor cell lines.[2][6][7] Their mechanisms of action are varied and can include the inhibition of crucial enzymes like topoisomerases, induction of apoptosis, and modulation of oncogenic signaling pathways.[3][7] Thiochroman-4-one derivatives, where the oxygen atom in the heterocyclic ring is replaced by sulfur, have also shown significant anticancer activity.[6][8]

Data Presentation: Antiproliferative Activity of Chroman-4-one Derivatives

The following table summarizes the cytotoxic activities of selected chroman-4-one and related derivatives against various human cancer cell lines, presented as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.

| Compound Class/Derivative | Cell Line | Activity (µM) | Reference |

| Chroman-2,4-dione derivative 13 | MOLT-4 (Leukemia) | IC50: 24.4 ± 2.6 | [7] |

| Chroman-2,4-dione derivative 13 | HL-60 (Leukemia) | IC50: 42.0 ± 2.7 | [7] |

| Chroman-2,4-dione derivative 11 | MCF-7 (Breast Cancer) | IC50: 68.4 ± 3.9 | [7] |

| 3-Benzylchroman-4-one derivatives | Various | IC50: 0.29 - 4.90 | [3] |

| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Various | Apoptosis-inducing | [3] |

| 3-[4-(2-(4-Chlorophenyl)-2-oxoethoxy)arylidene]thiochroman-4-one | SR (Leukemia) | GI50: 2.57 | [6][9] |

| 3-[4-(2-(4-Methoxyphenyl)-2-oxoethoxy)arylidene]thiochroman-4-one | HOP-92 (Lung Cancer) | GI50: 4.68 | [6][9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation. The protocol below is a representative example for evaluating the cytotoxic effects of chroman-4-one derivatives on cancer cell lines.[7]

Objective: To determine the IC50 value of a test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HL-60, MOLT-4)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (chroman-4-one derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Agent Screening Workflow

The following diagram illustrates a typical workflow for screening compounds for anticancer activity, as employed by institutions like the National Cancer Institute (NCI).[6][9]

Anti-inflammatory Activity

Inflammation is a critical biological response, but chronic inflammation contributes to numerous diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][3] Certain derivatives have been shown to suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting pathways such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[2][10][11]

Data Presentation: Anti-inflammatory Activity of Chroman-4-one Derivatives

The table below presents the inhibitory activities of various chroman-4-one derivatives on the production of key inflammatory mediators.

| Compound Class/Derivative | Assay | Target Cell | Activity (IC50) | Reference |

| Hesperetin derivatives | IL-6, TNF-α production | - | Potent inhibition | [3] |

| 4'-O-Demethylophiopogonanone E | IL-6 production | - | 13.4 ± 2.3 µg/mL | [3] |

| 4'-O-Demethylophiopogonanone E | IL-1β production | - | 32.5 ± 3.5 µg/mL | [3] |

| 4-Ferrocenylchroman-2-one (3h ) | NO production | RAW 264.7 | 4.8 µM | [11] |

| 2-Phenyl-4H-chromen-4-one (8 ) | NO production | RAW 264.7 | Strong inhibition at 20 µM | [10] |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14 ) | ICAM-1 expression | HUVEC | Most potent of series | [12] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[10][11]

Objective: To evaluate the ability of chroman-4-one derivatives to inhibit LPS-induced NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (chroman-4-one derivatives) in DMSO

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (NaNO2) standard

-

96-well plates

Procedure:

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 0.5-1 µg/mL) to the wells (except for the negative control group).

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of sulfanilamide solution to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light. The presence of nitrite (a stable product of NO) will lead to the formation of a purple azo compound.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Visualization: TLR4/MAPK/NF-κB Signaling Pathway

The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of inflammatory mediators, and highlights the inhibitory action of chroman-4-one derivatives.[2][10]

References

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 7-Bromochroman-4-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromochroman-4-one is a halogenated heterocyclic ketone that has emerged as a valuable intermediate in the landscape of synthetic organic and medicinal chemistry. Its strategic substitution with a bromine atom on the chromanone scaffold provides a versatile handle for a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and applications of 7-Bromochroman-4-one, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols and tabulated quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction and History

7-Bromochroman-4-one, with the chemical formula C₉H₇BrO₂, belongs to the chromanone class of compounds, which are bicyclic systems consisting of a benzene ring fused to a pyranone ring. While the precise first synthesis of 7-Bromochroman-4-one is not definitively documented in a single seminal publication, its appearance in the scientific literature, particularly in patents, dates back to at least 2007. These early references highlight its role as a crucial intermediate in the synthesis of a variety of more complex molecules. It is primarily recognized and utilized as an intermediate for research and development purposes.[1]

The core utility of 7-Bromochroman-4-one lies in the reactivity of its constituent parts. The ketone group at the 4-position is amenable to a wide range of reactions, including reduction, olefination, and the formation of enolates for subsequent alkylation or acylation. The bromine atom at the 7-position is a key feature for diversification, enabling cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 7-Bromochroman-4-one is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of 7-Bromochroman-4-one are summarized in the table below.

| Property | Value |

| CAS Number | 18442-22-3 |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol |

| Appearance | White to yellow solid |

| Boiling Point | 336.6 ± 42.0 °C (Predicted)[2] |

| Density | 1.621 ± 0.06 g/cm³ (Predicted)[2] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The methylene protons adjacent to the oxygen (C2) would appear as a triplet, as would the methylene protons adjacent to the carbonyl group (C3). The three aromatic protons would exhibit a characteristic splitting pattern. |

| ¹³C NMR | The carbon NMR spectrum would display nine distinct signals, including a signal for the carbonyl carbon at a downfield chemical shift, signals for the aromatic carbons (some of which would be influenced by the bromine substituent), and signals for the two methylene carbons. |

| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic protons, and C-O stretching. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

Synthesis of 7-Bromochroman-4-one

Several synthetic routes to 7-Bromochroman-4-one have been reported, providing flexibility in the choice of starting materials and reaction conditions. Two prominent methods are detailed below.

Synthesis via Hydrogenation of 7-Bromo-4H-chromen-4-one

This method involves the selective reduction of the double bond in the pyranone ring of 7-bromo-4H-chromen-4-one.

Experimental Protocol:

-

Reaction Scheme:

Synthesis via Hydrogenation -

Reagents and Conditions:

-

7-Bromo-4H-chromen-4-one

-

Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride, [Rh(PPh₃)₃Cl])

-

Hydrogen gas (0.3 MPa)

-

Ethanol (solvent)

-

Temperature: 70°C

-

Reaction time: 20 hours

-

-

Procedure:

-

In a suitable pressure vessel, dissolve 7-bromo-4H-chromen-4-one in ethanol.

-

Add a catalytic amount of Wilkinson's catalyst (e.g., 4 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 0.3 MPa.

-

Heat the reaction mixture to 70°C and stir for 20 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as recrystallization or column chromatography.

-

-

Yield: 79.8%[1]

Synthesis via Intramolecular Friedel-Crafts Acylation

This approach involves the cyclization of a 3-(3-bromophenoxy)propionic acid precursor.

Experimental Protocol:

-

Reaction Scheme:

Synthesis via Intramolecular Friedel-Crafts Acylation -

Reagents and Conditions:

-

3-(3-Bromophenoxy)propionic acid

-

Acid-activated montmorillonite K-10 clay

-

Toluene (solvent)

-

Conditions: Reflux, inert atmosphere

-

Reaction time: 30-45 minutes

-

-

Procedure:

-

A mixture of 3-(3-bromophenoxy)propionic acid and freshly prepared acid-activated montmorillonite K-10 (300% by weight) in toluene is heated to reflux under an inert atmosphere for 30-45 minutes.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled.

-

Dichloromethane is added, and the montmorillonite K-10 is removed by filtration and washed with dichloromethane.

-

The combined organic filtrate is concentrated under reduced pressure.

-

The crude product is extracted with hexane to afford pure 7-bromochroman-4-one.

-

-

Yield: 85%[3]

Applications in Drug Discovery and Development

The primary value of 7-Bromochroman-4-one in a research and development context is its role as a versatile intermediate for the synthesis of biologically active molecules. The chromanone scaffold is a known pharmacophore present in a variety of natural products and synthetic compounds with diverse pharmacological activities. The bromine atom at the 7-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

While specific, named drug candidates synthesized directly from 7-Bromochroman-4-one are not extensively documented in publicly available literature, its utility can be inferred from studies on related chromanone derivatives. These derivatives have been investigated for a range of biological activities, including:

-

Anticancer Activity: Chromanone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The ability to modify the 7-position of the chromanone ring allows for the optimization of these activities.

-

Kinase Inhibition: The chromanone scaffold can serve as a template for the design of kinase inhibitors, which are a major class of anticancer drugs. The 7-position offers a vector for introducing moieties that can interact with specific residues in the kinase active site.

-

Antimicrobial and Antiviral Properties: Various heterocyclic compounds containing the chromanone core have demonstrated antimicrobial and antiviral activities.

The logical workflow for utilizing 7-Bromochroman-4-one in a drug discovery program is depicted below.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the direct biological activity of 7-Bromochroman-4-one or its effects on specific cellular signaling pathways. Research has primarily focused on the biological evaluation of more complex molecules derived from chromanone scaffolds.

For instance, derivatives of chromanones have been implicated in modulating various signaling pathways critical in cancer progression, such as those involving protein kinases. The general approach involves using the chromanone as a core structure and introducing diversity at positions like C7 to achieve selectivity and potency against specific biological targets. The investigation of the biological effects of 7-Bromochroman-4-one itself could be a potential area for future research to determine any intrinsic activity or off-target effects.

Conclusion

7-Bromochroman-4-one is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, makes it an attractive starting material for the synthesis of diverse libraries of compounds for biological screening. While its direct biological activity is not yet well-characterized, its importance as a building block for the discovery of new therapeutic agents is evident. The detailed synthetic protocols and compiled data in this guide are intended to facilitate its use in research and contribute to the advancement of drug discovery programs.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 7-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage guidelines for 7-Bromochroman-4-one (CAS No: 18442-22-3). The information presented is intended for use by trained professionals in a laboratory or research and development setting.

Chemical Identification and Physical Properties

7-Bromochroman-4-one is a halogenated organic compound. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Boiling Point | 336.6 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 157.4 ± 27.9 °C | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| LogP | 2.88 | [1] |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, 7-Bromochroman-4-one is classified with the following hazards.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation. |

GHS Pictograms:

Signal Word: Warning[4]

NFPA 704 Diamond (Estimated)

-

Health (Blue): 2 (Can cause temporary incapacitation or residual injury)

-

Flammability (Red): 1 (Must be preheated before ignition can occur)

-

Instability (Yellow): 0 (Normally stable, even under fire conditions)

-

Special (White): None

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when handling 7-Bromochroman-4-one to minimize exposure and prevent adverse health effects.

Engineering Controls

-

All work with 7-Bromochroman-4-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[8]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:[8][9][10]

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can cause irritation. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Minimizes skin exposure. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation, which can cause respiratory irritation. |

General Handling Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash hands and any exposed skin thoroughly after handling.[11]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12]

-

Keep containers tightly closed when not in use.[13]

First Aid Measures

In the event of exposure, immediate action is critical.[14][15][16]

| Exposure Route | First Aid Procedure | |---|---|---| | Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention. | | Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | | Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures and Reactivity

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12]

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides and hydrogen bromide gas.[12]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

-

Chemical Stability and Reactivity: 7-Bromochroman-4-one is stable under normal conditions.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[17]

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Recommended storage temperatures may vary by supplier, with some recommending room temperature and others 2-8°C.[3] Always follow the storage instructions provided by the supplier.

-

Store away from incompatible materials.[18]

Disposal

-

Dispose of 7-Bromochroman-4-one and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[19]

-

As a halogenated organic compound, it should be segregated into a designated halogenated waste stream.[20][21]

-

Do not dispose of this chemical down the drain or in regular trash.[19]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of safety procedures and a general experimental workflow for handling 7-Bromochroman-4-one.

References

- 1. 7-Bromochroman-4-one | CAS#:18442-22-3 | Chemsrc [chemsrc.com]

- 2. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-bromochroman-4-one CAS#: 18442-22-3 [amp.chemicalbook.com]

- 4. 18442-22-3|7-Bromochroman-4-one|BLD Pharm [bldpharm.com]

- 5. NFPA 704 - Wikipedia [en.wikipedia.org]

- 6. New Environment Inc. - NFPA Chemicals [newenv.com]

- 7. nfpa.org [nfpa.org]

- 8. benchchem.com [benchchem.com]

- 9. atrainceu.com [atrainceu.com]

- 10. Recommendations - Personal Protective Equipment for Use in a Filovirus Disease Outbreak: Rapid Advice Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. redcross.org [redcross.org]

- 15. blog.mydawa.com [blog.mydawa.com]

- 16. latrobe.edu.au [latrobe.edu.au]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 21. bucknell.edu [bucknell.edu]

Commercial Availability and Technical Guide for 7-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of 7-Bromochroman-4-one (CAS No. 18442-22-3). This key chemical intermediate is valuable in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Physicochemical Properties

7-Bromochroman-4-one is a solid, typically appearing as a white to yellow powder. While a definitive experimentally determined melting point is not widely published, its predicted boiling point is approximately 336.6±42.0 °C.

| Property | Value | Source |

| CAS Number | 18442-22-3 | [1][2][3] |

| Molecular Formula | C₉H₇BrO₂ | [1][2][3] |

| Molecular Weight | 227.05 g/mol | [1][2][3] |

| Appearance | White to yellow solid | [4] |

| Predicted Boiling Point | 336.6±42.0 °C | [1][4] |

| Predicted Density | 1.621±0.06 g/cm³ | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

Commercial Availability and Suppliers

7-Bromochroman-4-one is readily available from a variety of chemical suppliers. Purity levels generally range from 95% to over 98%. The following table provides a non-exhaustive list of suppliers and their stated purity levels. Researchers are advised to request certificates of analysis for lot-specific purity data.

| Supplier | Stated Purity |

| AChemBlock | 95% |

| BLD Pharm | ≥95% (typical) |

| ChemicalBook Suppliers | Listings range from various purities |

| J&W Pharmlab | Information available upon request |

| LookChem Suppliers | Listings up to 99% |

| Chemsrc Suppliers | Typically ≥98.0% |

Experimental Protocols

Synthesis of 7-Bromochroman-4-one

Two primary synthetic routes for 7-Bromochroman-4-one are commonly cited.

Method 1: Intramolecular Friedel-Crafts Cyclization

This method involves the cyclization of 3-(3-bromophenoxy)propanoic acid using a catalyst such as acid-activated montmorillonite K-10.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).

-

Reaction: Add toluene (2 mL) to the flask and heat the mixture to reflux under an inert atmosphere for a duration of 30-45 minutes.

-

Work-up: After cooling to room temperature, add dichloromethane (10-15 mL). Filter the solid catalyst and wash it with two portions of dichloromethane.

-

Purification: Concentrate the combined organic filtrate under reduced pressure. The resulting crude product can be further purified by extraction with hexane (10-15 mL) to yield pure 7-Bromochroman-4-one.[5]

Method 2: Hydrogenation of 7-Bromo-4H-chromen-4-one

This method involves the hydrogenation of 7-bromo-4H-chromen-4-one using Wilkinson's catalyst.

Experimental Protocol:

-

Reaction Setup: In a suitable pressure vessel, dissolve 7-bromo-4H-chromen-4-one in ethanol.

-

Catalyst Addition: Add Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).

-

Reaction: The reaction is carried out under hydrogen pressure at an elevated temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or chromatography.[1][4][5]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of 7-Bromochroman-4-one.

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any less polar impurities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL in Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of 7-Bromochroman-4-one.

Predicted ¹H NMR (CDCl₃):

-

The spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring.

-

Two triplet signals are anticipated for the two methylene groups of the chromanone ring.

Predicted ¹³C NMR (CDCl₃):

-

The spectrum will show signals for the carbonyl carbon, the aromatic carbons (some of which will be quaternary), and the two methylene carbons.

Diagrams

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Chroman-4-one Derivatives from 7-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive chroman-4-one derivatives starting from the versatile building block, 7-Bromochroman-4-one. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki coupling, to generate a diverse library of substituted chroman-4-ones. Furthermore, this guide includes quantitative data on the biological activities of these derivatives, specifically their antimicrobial and anticancer properties, presented in a clear and comparative format.

Synthetic Workflow

The overall synthetic strategy involves the functionalization of the C-7 position of the chroman-4-one scaffold. The bromine atom at this position serves as a versatile handle for introducing various aryl, amino, and alkynyl moieties through established cross-coupling reactions. This workflow allows for the systematic exploration of the structure-activity relationship (SAR) of 7-substituted chroman-4-one derivatives.

Caption: General synthetic workflow for the diversification of 7-Bromochroman-4-one.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for palladium-catalyzed cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-chroman-4-one Derivatives

This protocol describes a general method for the coupling of 7-Bromochroman-4-one with a variety of primary and secondary amines.

Materials:

-

7-Bromochroman-4-one

-

Amine (e.g., aniline, morpholine, piperidine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating block/oil bath

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Bromochroman-4-one (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.

-

Through the septum, add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution (2 x 10 mL).

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-chroman-4-one derivative.[1][2]

Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-chroman-4-one Derivatives

This protocol outlines the coupling of 7-Bromochroman-4-one with terminal alkynes.

Materials:

-

7-Bromochroman-4-one

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Reaction flask suitable for inert atmosphere conditions

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 7-Bromochroman-4-one (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Add anhydrous THF or DMF (10 mL) to the flask.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 7-alkynyl-chroman-4-one derivative.

Protocol 3: Suzuki Coupling for the Synthesis of 7-Aryl-chroman-4-one Derivatives

This protocol describes the synthesis of 7-aryl-chroman-4-ones via the cross-coupling of 7-Bromochroman-4-one with arylboronic acids.

Materials:

-

7-Bromochroman-4-one

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

-

Reaction flask suitable for inert atmosphere conditions

-

Magnetic stirrer and reflux condenser

-

Nitrogen or Argon gas supply

Procedure:

-

In a reaction flask, combine 7-Bromochroman-4-one (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 10 mL of a 4:1 mixture).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-aryl-chroman-4-one.

Quantitative Data

The following tables summarize the yields of representative chroman-4-one derivatives synthesized using the protocols described above, as well as their biological activities.

Table 1: Synthesis Yields of 7-Substituted Chroman-4-one Derivatives

| Entry | R-Group/Ar-Group | Coupling Reaction | Yield (%) | Reference |

| 1 | Phenylamino | Buchwald-Hartwig | ~85-95% | [1] |

| 2 | Morpholino | Buchwald-Hartwig | ~80-90% | [1] |

| 3 | Benzylamino | Buchwald-Hartwig | ~75-85% | [1] |

| 4 | Phenyl | Suzuki | Not specified | |

| 5 | 4-Methylphenyl | Suzuki | Not specified | |

| 6 | Phenylethynyl | Sonogashira | Not specified |

Note: Yields are based on analogous reactions and may vary.

Table 2: Antimicrobial Activity of Chroman-4-one Derivatives (MIC in µg/mL)

| Compound | S. epidermidis | P. aeruginosa | S. enteritidis | C. albicans | C. tropicalis | N. glabratus | Reference |

| 7-Hydroxychroman-4-one | >512 | >512 | >512 | 128 | 256 | 256 | [3] |

| 7-Methoxychroman-4-one | 256 | 256 | 256 | 64 | 64 | 64 | [3] |

| 7-Propoxychroman-4-one | 256 | 512 | 512 | 128 | 256 | 256 | [3] |

Table 3: Anticancer Activity of Chroman-4-one Derivatives (IC₅₀ in µM)

| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| 3-Benzylidenechroman-4-one (cpd 1) | Caco-2 | ~8-30 | [4] |

| 3-Benzylidenechroman-4-one (cpd 1) | HT-29 | ~8-30 | [4] |

| 3-Benzylidenechroman-4-one (cpd 1) | LS-180 | ~8-30 | [4] |

| Spiro[chroman-2,4'-piperidin]-4-one (cpd 16) | MCF-7 | 0.31 | [5] |

| Spiro[chroman-2,4'-piperidin]-4-one (cpd 16) | A2780 | 5.62 | [5] |

| Spiro[chroman-2,4'-piperidin]-4-one (cpd 16) | HT-29 | 2.44 | [5] |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [6][7] |

Biological Signaling Pathways

Anticancer Mechanism: SIRT2 Inhibition and Apoptosis Induction

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[6][8][9] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 by chroman-4-one derivatives can lead to the hyperacetylation of its substrates, such as α-tubulin, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis in cancer cells.[8] Furthermore, some derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[10]

Caption: Proposed anticancer signaling pathway of chroman-4-one derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

- 10. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of SIRT2 Inhibitors Using 7-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 7-bromochroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a crucial NAD+-dependent deacetylase involved in a variety of cellular processes, including cell cycle regulation, metabolic control, and neurodegeneration. Its dysregulation has been implicated in diseases such as cancer and Parkinson's disease, making it a compelling target for therapeutic intervention. Chroman-4-one scaffolds have emerged as a promising class of SIRT2 inhibitors, with specific substitutions significantly influencing their potency and selectivity.

Introduction to 7-Bromochroman-4-one in SIRT2 Inhibitor Synthesis

The chroman-4-one core structure is a privileged scaffold in medicinal chemistry. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aromatic ring of the chroman-4-one moiety are critical for SIRT2 inhibitory activity. Specifically, electron-withdrawing groups at positions 6 and 8, such as bromine, have been shown to be favorable for high potency. While much of the research has focused on 6-bromo, 8-bromo, and 6,8-dibromo derivatives, the exploration of 7-bromochroman-4-one as a precursor offers an avenue for developing novel SIRT2 inhibitors with potentially unique pharmacological profiles. The synthesis of 2-alkyl-7-bromochroman-4-ones can be efficiently achieved through a base-mediated aldol condensation of 4-bromo-2-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.

Data Presentation: In Vitro SIRT2 Inhibition by Bromo-Substituted Chroman-4-ones

The following table summarizes the in vitro inhibitory activity of various bromo-substituted chroman-4-one derivatives against human SIRT2, SIRT1, and SIRT3. This data, primarily from studies by Friden-Saxin et al., highlights the impact of the position and number of bromo substituents, as well as the nature of the substituent at the 2-position, on inhibitory potency and selectivity.[1][2][3][4] Although data for 7-bromo derivatives are limited, the trends observed provide a strong rationale for the synthesis and evaluation of this scaffold.

| Compound | R² | R⁶ | R⁷ | R⁸ | SIRT2 IC₅₀ (µM) | % Inhibition at 200 µM (SIRT1) | % Inhibition at 200 µM (SIRT3) |

| 6,8-Dibromo-2-pentylchroman-4-one | Pentyl | Br | H | Br | 1.5[2] | <10[4] | <10[4] |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | Pentyl | Cl | H | Br | 4.5[2] | <10[4] | <10[4] |

| 6-Bromo-2-pentylchroman-4-one | Pentyl | Br | H | H | 3.7[5] | Not Reported | Not Reported |

| 2-Pentyl-7-fluorochroman-4-one (1j) | Pentyl | H | F | H | >100 (18% inh.)[4] | <10[4] | <10[4] |

| 6,8-Dichloro-2-pentylchroman-4-one | Pentyl | Cl | H | Cl | 12[2] | <10[4] | <10[4] |

| 2-Propyl-6,8-dibromochroman-4-one | Propyl | Br | H | Br | 10.6[4] | <10[4] | 16[4] |

| 2-Pentylchroman-4-one | Pentyl | H | H | H | >200[2] | <10[4] | <10[4] |

Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-7-bromochroman-4-one

This protocol describes the synthesis of 2-alkyl-7-bromochroman-4-ones starting from 4-bromo-2-hydroxyacetophenone and an aliphatic aldehyde via a microwave-assisted, base-promoted aldol condensation and subsequent intramolecular cyclization.[4]

Materials:

-

4-Bromo-2-hydroxyacetophenone

-

Aliphatic aldehyde (e.g., hexanal for the synthesis of 2-pentyl-7-bromochroman-4-one)

-

Diisopropylamine (DIPA) or Pyrrolidine

-

Ethanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a microwave vial, combine 4-bromo-2-hydroxyacetophenone (1.0 mmol), the desired aliphatic aldehyde (1.2 mmol), and ethanol (3 mL).

-

Add diisopropylamine (2.0 mmol) to the mixture.

-

Seal the vial and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-alkyl-7-bromochroman-4-one.

Protocol 2: In Vitro SIRT2 Inhibition Assay